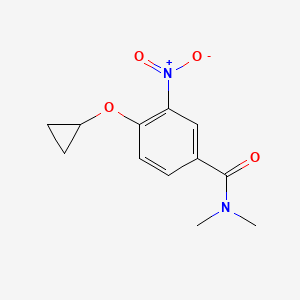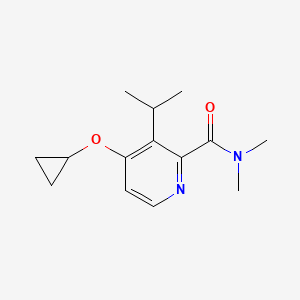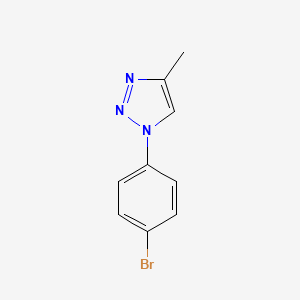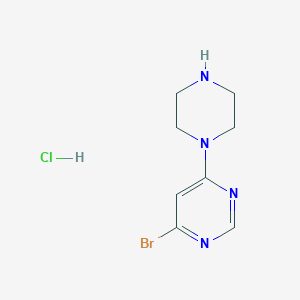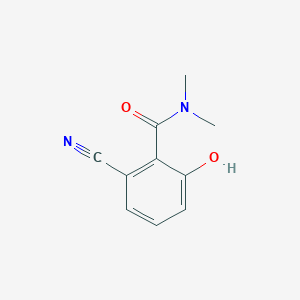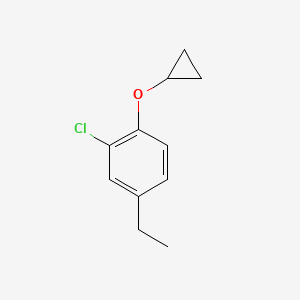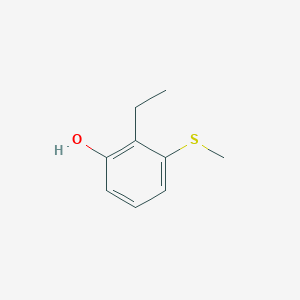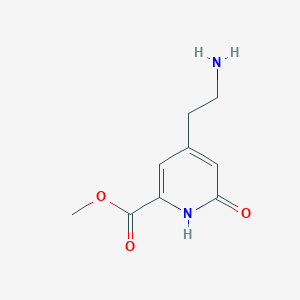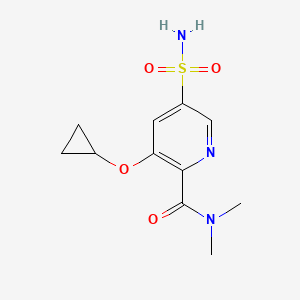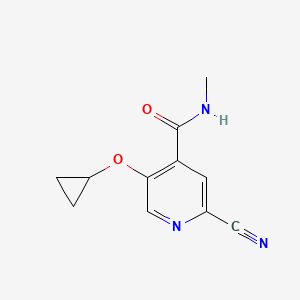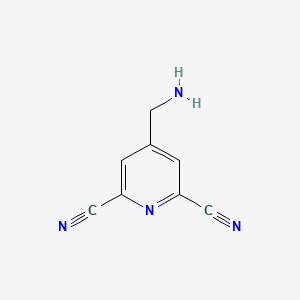
4-(Aminomethyl)pyridine-2,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)pyridine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H6N4. This compound is characterized by a pyridine ring substituted with an aminomethyl group at the 4-position and two cyano groups at the 2- and 6-positions. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridine-2,6-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarbonitrile.
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 30-50°C and a pressure of 6 bar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Industrial processes may employ more efficient catalysts to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
4-(Aminomethyl)pyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oxidation yields pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Reduction produces 4-(aminomethyl)pyridine-2,6-diamine.
Substitution: Substitution reactions yield various substituted pyridine derivatives.
科学的研究の応用
4-(Aminomethyl)pyridine-2,6-dicarbonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Aminomethyl)pyridine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to cell growth, apoptosis, or signal transduction.
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarbonitrile: Lacks the aminomethyl group, making it less versatile in certain reactions.
4-Pyridinecarbonitrile: Contains only one cyano group, resulting in different reactivity and applications.
2,6-Dicyanopyridine: Similar structure but without the aminomethyl group, leading to distinct chemical behavior.
Uniqueness
4-(Aminomethyl)pyridine-2,6-dicarbonitrile is unique due to the presence of both aminomethyl and cyano groups, which confer a combination of reactivity and functionality not found in other similar compounds.
特性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
4-(aminomethyl)pyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H,3,9H2 |
InChIキー |
RNAHXPNOZGNWCM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)C#N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


